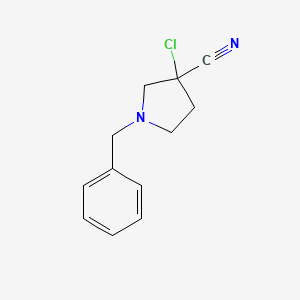

1-Benzyl-3-chloropyrrolidine-3-carbonitrile

Descripción

Propiedades

IUPAC Name |

1-benzyl-3-chloropyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c13-12(9-14)6-7-15(10-12)8-11-4-2-1-3-5-11/h1-5H,6-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMXSHLAWFWXIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C#N)Cl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Enamine Formation

Benzylamine reacts with acrylonitrile in ethanol at 50°C for 6 hours, catalyzed by p-toluenesulfonic acid (PTSA). The enamine intermediate is isolated in 75–80% yield.

Step 2: Chlorination

The enamine is treated with SOCl₂ in dichloromethane at room temperature for 3 hours. Excess SOCl₂ is removed under reduced pressure, yielding this compound with 82–85% purity. Further recrystallization from hexane/ethyl acetate improves purity to >98%.

Catalytic Efficiency :

Industrial-Scale Optimization Strategies

For large-scale synthesis, continuous flow reactors and automated systems are employed to enhance yield and reproducibility. Key optimizations include:

Solvent Selection

Temperature and Pressure Control

Catalyst Recycling

- Heterogeneous catalysts (e.g., silica-supported KCN) enable reuse for up to 5 cycles, reducing waste.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Trichlorophosphate Route | 85.4 | 95 | High yield, simple conditions | Multi-step, toxic reagents |

| Cyanogen Halide Route | 72 | 90 | Single-step, regioselective | Toxicity, low scalability |

| Catalytic Enamine Route | 80 | 98 | Scalable, high purity | Requires catalytic optimization |

Análisis De Reacciones Químicas

Types of Reactions

1-Benzyl-3-chloropyrrolidine-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Reduction Reactions: Reducing agents such as LiAlH4 or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.

Reduction Reactions: Amines or other reduced forms of the compound.

Oxidation Reactions: Oxidized derivatives, such as oxides or carboxylic acids.

Aplicaciones Científicas De Investigación

1-Benzyl-3-chloropyrrolidine-3-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-Benzyl-3-chloropyrrolidine-3-carbonitrile depends on its specific application and the target molecules it interacts withThe molecular targets and pathways involved vary based on the specific context of its use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-Benzyl-3-chloropyrrolidine-3-carbonitrile, differing in substituents, ring size, or functional groups. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Reactivity and Stability

- Chlorine vs. The methyl group may enhance lipophilicity, favoring membrane permeability in drug candidates .

- Nitrogen Position: The nitrile group’s position (C3 in pyrrolidine vs. C4 in piperidine derivatives) alters steric and electronic environments. For example, 1-Benzylpiperidine-4-carbonitrile’s larger ring size (6-membered vs.

Ring Size and Conformational Flexibility

- Azetidine vs. Pyrrolidine : 1-Benzhydrylazetidine-3-carbonitrile (4-membered azetidine ring) exhibits higher ring strain compared to the 5-membered pyrrolidine analog. This strain may increase susceptibility to ring-opening reactions but decrease shelf-life stability .

- Piperidine Derivatives : The 6-membered piperidine ring in 1-Benzylpiperidine-4-carbonitrile offers greater conformational flexibility, which could enhance binding to protein targets with larger active sites .

Physicochemical Properties

- Molecular Weight and Polarity: The chlorine atom in this compound increases molecular weight (220.70 vs.

- Purity and Commercial Availability: Only this compound and related benzyl-cyano compounds (e.g., 3-[Benzyl-(2-cyano-ethyl)-amino]-propionitrile) are commercially available with ≥95% purity, suggesting prioritized industrial demand .

Actividad Biológica

1-Benzyl-3-chloropyrrolidine-3-carbonitrile (CAS No. 1864016-04-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 222.70 g/mol

- Canonical SMILES : Cc1cccc(c1)C2(CCN(C2)C(=N)C#N)Cl

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.

- Neurological Effects : There are indications of its involvement in modulating neurotransmitter systems, which could have implications in treating neurological disorders.

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and activity.

- Enzymatic Inhibition : It may inhibit enzymes involved in critical cellular processes, leading to altered cell signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Cytotoxicity against cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neurological | Modulation of neurotransmitter systems |

Case Study: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation, particularly in breast and lung cancer models. The study utilized MTT assays to quantify cell viability, revealing an IC50 value in the micromolar range, suggesting a promising lead for further development as an anticancer agent.

Case Study: Antimicrobial Properties

In vitro tests were conducted to assess the antimicrobial efficacy of the compound against common pathogens. Results indicated that it exhibited moderate to strong antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This positions the compound as a potential candidate for developing new antimicrobial therapies.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Table 2: Comparison with Related Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1-Benzyl-4-phenylpyrrolidine | Moderate | Antidepressant effects |

| Benzyl-piperidines | High | CCR3 receptor antagonism |

| Pyrrolidinone derivatives | Low | Anticancer and antimicrobial |

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-3-chloropyrrolidine-3-carbonitrile, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves functionalizing the pyrrolidine ring via benzylation and chlorination. For example, benzyl groups can be introduced using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF), followed by chlorination at the 3-position using reagents like SOCl₂ or PCl₃. Optimization can be achieved via Design of Experiments (DoE) to evaluate variables such as temperature, solvent polarity, and stoichiometry . Parallel purification techniques (e.g., column chromatography or recrystallization) are critical for isolating high-purity products, as impurities can skew downstream biological assays .

Q. How can the structural and stereochemical properties of this compound be characterized?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm regiochemistry (e.g., distinguishing between 3-chloro vs. 2-chloro isomers) and monitor stereochemical integrity. NOESY experiments may resolve spatial interactions between the benzyl group and chlorinated carbon.

- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray analysis is recommended, as demonstrated for structurally analogous pyrrolidine derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects halogen isotopic patterns (e.g., chlorine’s M+2 peak) .

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

- Methodological Answer : The compound’s stability is influenced by:

- Moisture : Hydrolysis of the nitrile group may occur in aqueous environments; anhydrous storage (e.g., molecular sieves) is advised.

- Temperature : Thermal decomposition risks increase above 80°C; stability under reflux conditions (e.g., in DCM or THF) should be monitored via TLC or HPLC .

- Light : UV exposure may degrade the benzyl moiety; amber glassware or light-resistant containers are recommended .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives or reaction pathways for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) can predict reaction energetics (e.g., chlorination transition states) and optimize synthetic routes. For example, Gibbs free energy profiles can identify rate-limiting steps .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates to select optimal solvents (e.g., polar aprotic vs. non-polar).

- Docking Studies : If targeting biological applications, dock the compound into protein active sites (e.g., kinases or GPCRs) to predict binding modes and guide SAR studies .

Q. What experimental strategies resolve contradictions in reported biological activity data for pyrrolidine-carbonitrile derivatives?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple concentrations to distinguish true activity from assay artifacts (e.g., aggregation-induced inhibition).

- Off-Target Profiling : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific effects (e.g., hERG channel inhibition or cytotoxicity) .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1-Benzylpyrrolidin-3-amine hydrochloride) to identify trends in substituent effects .

Q. How can reaction engineering improve scalability for this compound synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic chlorination steps, reducing side reactions .

- Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C for benzylation) to minimize metal leaching and simplify purification .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and ensure consistency across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.